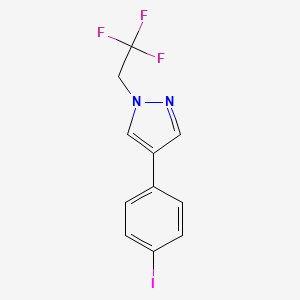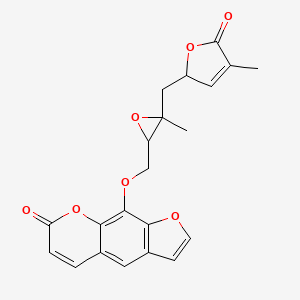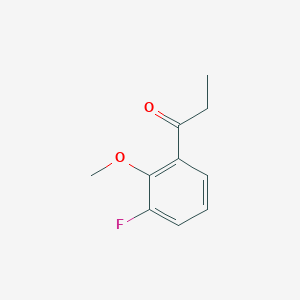
(3-Methyl-1-(thiazol-4-yl)-1H-pyrazol-4-yl)boronic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3-Methyl-1-(thiazol-4-yl)-1H-pyrazol-4-yl)boronic acid is a boronic acid derivative that contains both thiazole and pyrazole moieties. These heterocyclic structures are known for their significant roles in medicinal chemistry and organic synthesis. The compound’s unique structure allows it to participate in various chemical reactions, making it a valuable intermediate in the synthesis of pharmaceuticals and other biologically active molecules.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (3-Methyl-1-(thiazol-4-yl)-1H-pyrazol-4-yl)boronic acid typically involves the formation of the thiazole and pyrazole rings followed by the introduction of the boronic acid group. One common method includes:
Formation of Thiazole Ring: Starting from ethyl (2-amino-1,3-thiazol-4-yl) acetate, a coupling reaction with α or β-naphthalenesulfonyl chlorides in the presence of a catalytic amount of 4-dimethylaminopyridine and trimethylamine.
Formation of Pyrazole Ring: Using 1-aryl-5-chloro-3-methyl-1H-pyrazole-4-carbaldehydes as intermediates.
Introduction of Boronic Acid Group:
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters.
化学反応の分析
Types of Reactions
(3-Methyl-1-(thiazol-4-yl)-1H-pyrazol-4-yl)boronic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the reactive positions on the thiazole and pyrazole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are used under appropriate conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.
科学的研究の応用
(3-Methyl-1-(thiazol-4-yl)-1H-pyrazol-4-yl)boronic acid has a wide range of applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Industry: Utilized in the production of agrochemicals, dyes, and other industrially relevant compounds.
作用機序
The mechanism of action of (3-Methyl-1-(thiazol-4-yl)-1H-pyrazol-4-yl)boronic acid involves its interaction with specific molecular targets and pathways. The thiazole and pyrazole rings can interact with enzymes and receptors, modulating their activity. For example, the compound may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzyme activity .
類似化合物との比較
Similar Compounds
Thiazole Derivatives: Compounds like sulfathiazole and ritonavir contain the thiazole ring and exhibit antimicrobial and antiviral activities.
Pyrazole Derivatives: Compounds such as celecoxib and rimonabant contain the pyrazole ring and are used as anti-inflammatory and anti-obesity agents.
Uniqueness
(3-Methyl-1-(thiazol-4-yl)-1H-pyrazol-4-yl)boronic acid is unique due to the presence of both thiazole and pyrazole rings along with the boronic acid group. This combination allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities, making it a valuable compound in various fields of research and industry.
特性
分子式 |
C7H8BN3O2S |
|---|---|
分子量 |
209.04 g/mol |
IUPAC名 |
[3-methyl-1-(1,3-thiazol-4-yl)pyrazol-4-yl]boronic acid |
InChI |
InChI=1S/C7H8BN3O2S/c1-5-6(8(12)13)2-11(10-5)7-3-14-4-9-7/h2-4,12-13H,1H3 |
InChIキー |
KZGYGNFMNOPVPB-UHFFFAOYSA-N |
正規SMILES |
B(C1=CN(N=C1C)C2=CSC=N2)(O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N-(4-methylphenyl)-2-[(4-oxo-4H-chromen-7-yl)oxy]acetamide](/img/structure/B14089212.png)
![1-(3-Butoxyphenyl)-2-(tetrahydrofuran-2-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14089213.png)

![3-[2-Fluoro-4-(trifluoromethoxy)phenyl]prop-2-enoic acid](/img/structure/B14089220.png)
![8-Bromo-6-chloro-[1,2,4]triazolo[1,5-b]pyridazine](/img/structure/B14089223.png)
![7-Chloro-1-(3,4-dichlorophenyl)-2-(4-methylpyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14089226.png)
![2-(2-Hydroxyethyl)-1-[3-methoxy-4-(3-methylbutoxy)phenyl]-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14089230.png)
![2-(2-Hydroxyethyl)-1-(3,4,5-trimethoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14089238.png)

![N-[4-(difluoromethoxy)phenyl]-5-(2-hydroxy-3,4-dimethylphenyl)-1H-pyrazole-3-carboxamide](/img/structure/B14089257.png)

![2-Chloro-4-[(1-methylethyl)amino]-3-pyridinecarbonitrile](/img/structure/B14089261.png)
